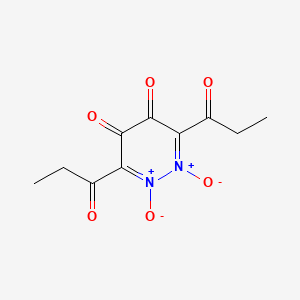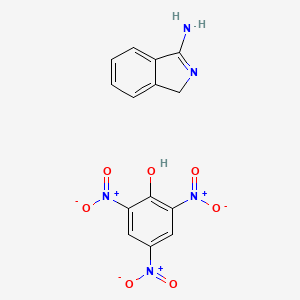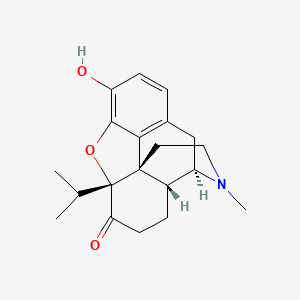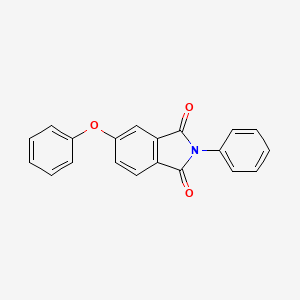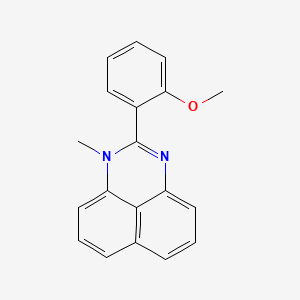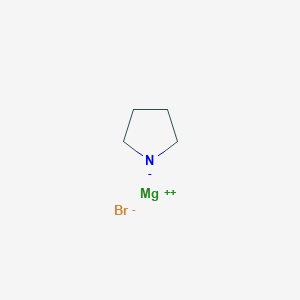
magnesium;pyrrolidin-1-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:
- Dissolving magnesium turnings in diethyl ether.
- Adding pyrrolidine to the solution.
- Introducing bromine to the mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Reduction Reactions: Acts as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.
Aplicaciones Científicas De Investigación
Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.
Uniqueness
Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.
Propiedades
Número CAS |
64353-46-4 |
|---|---|
Fórmula molecular |
C4H8BrMgN |
Peso molecular |
174.32 g/mol |
Nombre IUPAC |
magnesium;pyrrolidin-1-ide;bromide |
InChI |
InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GNOKMMBNMZVNDG-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N-]C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)


![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
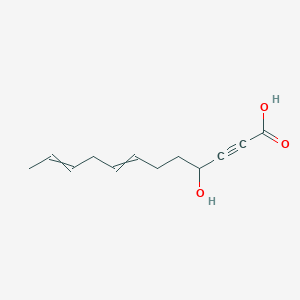
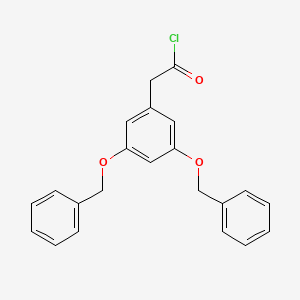
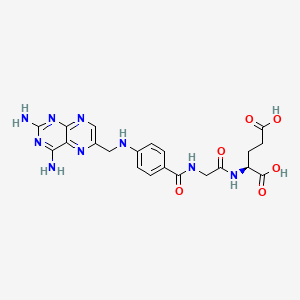
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
